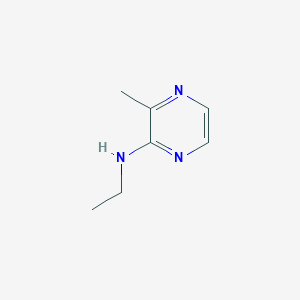

N-ethyl-3-methylpyrazin-2-amine

Description

Contextualization within Pyrazine (B50134) and Aminopyrazine Chemistry

Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4 of the ring. irjmets.com This arrangement makes the pyrazine ring electron-deficient and gives it unique chemical properties. Pyrazine and its derivatives are found in nature and are synthetically produced for various applications, notably as flavor and fragrance agents. irjmets.comtandfonline.com

Aminopyrazines are a subclass of pyrazines that bear an amino group. The introduction of an amino group to the pyrazine ring significantly influences its electronic properties and reactivity. Aminopyrazines are considered valuable building blocks in medicinal chemistry due to their ability to form hydrogen bonds and participate in various chemical reactions. researchgate.net The study of aminopyrazine derivatives has revealed a wide range of biological activities, establishing them as important pharmacophores. researchgate.netrjpbcs.com

Significance of N-Substituted Pyrazin-2-amine Scaffolds in Chemical Research

The N-substituted pyrazin-2-amine scaffold, to which N-ethyl-3-methylpyrazin-2-amine belongs, is a key structural motif in the development of new bioactive molecules. mdpi.comnih.gov The substitution on the amino nitrogen allows for the fine-tuning of the molecule's steric and electronic properties, which can in turn modify its biological activity.

Research has shown that derivatives of N-substituted pyrazin-2-amines exhibit a broad spectrum of pharmacological effects, including:

Anticancer Properties: Several compounds with a 2-aminopyrazine (B29847) framework have been investigated as potential antitumor agents. mdpi.comnih.gov

Antimicrobial Activity: This class of compounds has been explored for the development of new antibacterial and antifungal agents. mdpi.comnih.gov Pyrazinamide, a primary drug for treating tuberculosis, is a prominent example of a bioactive pyrazine derivative. nih.gov

Kinase Inhibition: The scaffold is present in molecules designed to be inhibitors of various protein kinases, which are important targets in cancer therapy.

Antioxidant Activity: Certain aminopyrazine derivatives have demonstrated significant antioxidant properties, protecting against cellular damage from reactive oxygen species. researchgate.net

The versatility of this scaffold makes it a subject of ongoing research in drug discovery and materials science. tandfonline.commdpi.com

Table 2: Examples of Biologically Active Pyrazine Derivatives

| Compound | Biological Activity | Reference |

|---|---|---|

| Pyrazinamide | Antitubercular | nih.gov |

| Zibotentan | Antitumor (Endothelin Receptor Antagonist) | nih.gov |

| Sulfamethoxypyrazine | Antibacterial | nih.gov |

Historical Perspectives on Pyrazine Derivative Synthesis and Characterization

The synthesis of pyrazine derivatives has a rich history, with several classical methods still in use today. One of the earliest and most well-known methods is the Staedel–Rugheimer synthesis , first reported in 1876, which involves the reaction of an α-haloketone with ammonia (B1221849). irjmets.com Another foundational method is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.

Over the years, synthetic methodologies have evolved significantly, leading to more efficient and versatile routes for creating substituted pyrazines. Modern methods often employ transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to introduce a wide variety of substituents onto the pyrazine core. tandfonline.com The synthesis of N-substituted aminopyrazines can be achieved through several routes, including the direct amination of halopyrazines or the modification of existing amino groups on the pyrazine ring. researchgate.net The development of solid-phase synthesis techniques has further expanded the ability to create large libraries of pyrazine derivatives for high-throughput screening. acs.org

The characterization of these compounds has also advanced with technology. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are now routinely used to confirm the structure and purity of newly synthesized pyrazine derivatives. nih.govnih.gov

Properties

IUPAC Name |

N-ethyl-3-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-3-8-7-6(2)9-4-5-10-7/h4-5H,3H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPSMXPZDLIHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of N Ethyl 3 Methylpyrazin 2 Amine Scaffolds

Oxidation Pathways of Pyrazine (B50134) Ring Systems

Formation of Pyrazine N-Oxides

The oxidation of pyrazine rings, including those with alkyl and amino substituents, can lead to the formation of pyrazine N-oxides. This transformation is significant as it can alter the reactivity of the pyrazine ring, often making it more susceptible to certain electrophilic and nucleophilic substitution reactions. acs.orgthieme-connect.de The presence of an N-oxide function markedly activates adjacent chloro groups toward nucleophilic replacement by ammonia (B1221849) and amines. acs.org

The reaction of pyrazine 1-oxides with electrophiles in the presence of lithium 2,2,6,6-tetramethylpiperidide (LTMP) and N,N,N',N'-tetramethylethylenediamine (TMEDA) can afford 2-alkyl- and 2-acylpyrazine 1-oxides in good yields. clockss.org These products can subsequently be deoxygenated. clockss.org The regioselectivity of these reactions is noteworthy, with substitution occurring at the 6-position of the pyrazine 1-oxide. clockss.org

Reduction Reactions Leading to Dihydropyrazines and Tetrahydropyrazines

The reduction of the pyrazine ring can yield partially or fully saturated heterocyclic systems, namely dihydropyrazines and tetrahydropyrazines. These reduced derivatives have distinct chemical properties and biological activities compared to their aromatic counterparts.

One common method for synthesizing pyrazine derivatives involves the condensation of α-diketones with 1,2-diaminoalkanes, which initially forms a dihydropyrazine (B8608421) derivative. youtube.com This intermediate is then oxidized to the corresponding pyrazine. youtube.com The reduction of pyrazines can also be achieved using various reducing agents. For instance, reduction with lithium in the presence of trimethylsilyl (B98337) chloride can yield 1,4-dihydropyrazine. youtube.com

Furthermore, transition-metal-free methods involving the addition of boron reagents with B-B, Si-B, and H-B bonds to pyrazines can lead to the high-yield synthesis of N-borylated 1,4-dihydropyrazines and 1,2,3,4-tetrahydropyrazines. rsc.org The synthesis of tetrahydropyrido[3,4-b]pyrazine scaffolds has been achieved through a one-pot annelation reaction of pentafluoropyridine (B1199360) with appropriate diamines. nih.govresearchgate.net The resulting trifluorinated pyridopyrazine products can then react sequentially with various nucleophiles. nih.govresearchgate.net

Electrophilic Substitution Reactions on Pyrazine Nitrogen and Carbon Atoms

The pyrazine ring is generally resistant to electrophilic substitution reactions due to its electron-deficient character. thieme-connect.delibretexts.org The presence of the two nitrogen atoms deactivates the ring, and in acidic media, protonation of the nitrogen atoms further deactivates it. thieme-connect.deresearchgate.net Consequently, direct nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are not typically feasible unless activating groups are present on the ring or the reaction is performed on a pyrazine N-oxide. thieme-connect.de

Despite the inherent low reactivity, some electrophilic substitutions can be achieved. For instance, aldehydes and ketones, in the presence of an alkali or alkaline earth metal in liquid ammonia, can be used to alkylate the pyrazine ring. rsc.org This method has been successfully applied to pyrazine itself and to various substituted pyrazines, including those with alkyl, dialkyl, amino, and methoxy (B1213986) groups. rsc.org A proposed mechanism for N-alkylation of pyrazoles involves the initial protonation of an imidate electrophile by a Brønsted acid, which then ionizes to form a carbocation that is subsequently trapped by the pyrazole (B372694). mdpi.com

The alkylation of methylpyrazine at its side chain with alkyl halides and benzyl (B1604629) chloride has been accomplished using the sodium amide-liquid ammonia method. acs.orgacs.org

Nucleophilic Substitution Reactions on Halogenated Pyrazine Precursors

Nucleophilic substitution is a more common and synthetically useful reaction for pyrazines, particularly when a good leaving group, such as a halogen, is present on the ring. thieme-connect.de Halopyrazines are generally more reactive towards nucleophiles than the corresponding pyridines. thieme-connect.de

The synthesis of N-ethyl-3-methylpyrazin-2-amine can be envisioned through the nucleophilic substitution of a halogenated pyrazine precursor, such as 2-chloro-3-methylpyrazine, with ethylamine. The amination of chloropyrazines with various amines, including ammonia and benzylamine, has been reported. acs.orgacs.org The reactivity of the chloro group is significantly enhanced by the presence of an N-oxide function on the pyrazine ring. acs.org Palladium-catalyzed amination of chloroheteroarenes with secondary amines at ambient temperature provides an efficient method for this transformation. organic-chemistry.org

It is important to note that the mechanism for nucleophilic substitution on pyrazines is not always a straightforward addition-elimination (SNAr) pathway. thieme-connect.deyoutube.comyoutube.com In some instances, a ring-opening-ring-closure (ANRORC) mechanism may be involved, leading to substitution at unexpected positions. thieme-connect.de

Degradation Pathways and Thermal Transformations of Pyrazine Derivatives

Pyrazines are known to be formed during the thermal processing of foods through the Maillard reaction. acs.orgresearchgate.net The thermal degradation of amino acids, such as serine and threonine, can also lead to the formation of various pyrazine derivatives. nih.gov The proposed mechanism involves the decarbonylation and dehydration of the amino acids to form α-aminocarbonyl intermediates, which then dimerize and oxidize to form pyrazines. nih.gov

The thermal degradation of Amadori rearrangement products (ARPs), which are intermediates in the Maillard reaction, is a significant pathway for pyrazine formation. acs.orgnih.gov For example, the thermal degradation of the methionine-glucose ARP can be influenced by the oxidation state of methionine, with methionine sulfoxide (B87167) (MetSO) inhibiting pyrazine formation. acs.orgnih.gov This inhibition is attributed to the competitive oxidation of dihydropyrazines and the reaction of MetSO with key intermediates like methylglyoxal (B44143). acs.orgnih.gov

The degradation of pyrazines can also occur under oxidative conditions. The mechanism is not fully understood but is thought to involve hydroxylation and ring cleavage, potentially facilitated by reactive oxygen species. researchgate.net In biological systems, pyrazines are often metabolized through hydroxylation followed by excretion as glucuronates or glutathione (B108866) conjugates, without cleavage of the pyrazine ring itself. researchgate.netnih.gov

Chemoenzymatic Synthesis and Biotransformation Mechanisms Involving Pyrazines

Biocatalysis offers a green and efficient alternative for the synthesis and transformation of pyrazine derivatives. nih.govnih.govmanchester.ac.ukscispace.com Transaminases (ATAs) have been employed to mediate the key amination step in the synthesis of substituted pyrazines. nih.govnih.govmanchester.ac.ukscispace.com In this approach, α-diketones are treated with a transaminase in the presence of an amine donor to yield α-amino ketones. nih.govnih.govmanchester.ac.ukscispace.com These intermediates then undergo oxidative dimerization to form the corresponding pyrazines. nih.govnih.govmanchester.ac.ukscispace.com This method allows for the regioselective synthesis of pyrazines. nih.govmanchester.ac.uk

Enzymatic cascades for pyrazine biosynthesis have been identified in microorganisms like Pseudomonas fluorescens. nih.gov In one such pathway, a novel amino acid C-acetyltransferase decarboxylates and transfers an acetyl residue to an α-amino acid to generate an α-aminoketone. nih.gov This intermediate spontaneously dehydrates and condenses to form a dihydropyrazine, which is then oxidized by an oxidase to yield the final pyrazine product. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of N Ethyl 3 Methylpyrazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrazine (B50134) Structural Analysis.spectrabase.comnih.govorgchemboulder.comnih.govnih.govchemicalbook.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like N-ethyl-3-methylpyrazin-2-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework, as well as the positions of heteroatoms like nitrogen.

Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy are pivotal in identifying the different chemical environments of the atoms within this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an ethyl-substituted amine like this compound is expected to show distinct signals for the protons of the ethyl group and the methyl group attached to the pyrazine ring, as well as the protons on the pyrazine ring itself. The ethyl group typically displays a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons due to spin-spin coupling with each other. docbrown.info The chemical shifts of the pyrazine ring protons are influenced by the electron-donating amino group and the methyl group. chemicalbook.com For a similar compound, 2-amino-3-picoline, the aromatic protons appear in the range of 6.5-8.0 ppm, the amino protons around 4.6 ppm, and the methyl protons around 2.09 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. docbrown.info The chemical shifts of the pyrazine ring carbons are influenced by the nitrogen atoms and the substituents. For comparison, in related pyrazine derivatives, the ring carbons typically resonate in the aromatic region of the spectrum. spectrabase.com The carbons of the ethyl and methyl substituents will appear in the aliphatic region.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is particularly useful for characterizing nitrogen-containing heterocycles. researchgate.net The chemical shifts of the two nitrogen atoms in the pyrazine ring and the exocyclic amino nitrogen will be distinct. nih.gov The pyrazine nitrogen atoms are expected to have chemical shifts in the range typical for pyridine-like nitrogens (230-330 ppm relative to nitromethane), while the amino nitrogen will appear in the range for aromatic amines (around 50-80 ppm). science-and-fun.deresearchgate.net The precise chemical shifts provide insight into the electronic environment of each nitrogen atom. researchgate.net

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Pyrazine Ring Protons | ~6.5 - 8.0 |

| -NH- Proton | ~4.5 - 5.5 | |

| Ethyl (-CH₂-) | ~2.5 - 3.5 (quartet) | |

| Ethyl and Methyl (-CH₃) | ~1.0 - 2.5 (triplet and singlet) | |

| ¹³C | Pyrazine Ring Carbons | ~120 - 160 |

| C-NH₂ Carbon | ~150 - 160 | |

| Ethyl (-CH₂-) | ~30 - 45 | |

| Ethyl and Methyl (-CH₃) | ~10 - 25 | |

| ¹⁵N | Pyrazine Ring Nitrogens | ~230 - 330 |

| Amino Nitrogen (-NH-) | ~50 - 80 |

Spin-spin coupling constants (J-couplings) provide valuable information about the connectivity of atoms in a molecule. rsc.org In this compound, the coupling between the methylene and methyl protons of the ethyl group (³JHH) is typically around 7 Hz, resulting in the characteristic quartet and triplet patterns. libretexts.orglibretexts.org Furthermore, coupling between protons on the pyrazine ring can help to confirm their relative positions. Long-range couplings between the protons of the substituents and the ring protons may also be observed. The magnitude of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants can be particularly informative for confirming the structure and studying tautomeric equilibria. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Studies.spectrabase.comnih.govnih.govnih.govrsc.orgnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the determination of the elemental formula of this compound with high confidence. The exact mass of this compound (C₇H₁₁N₃) is 137.0953. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

The fragmentation of this compound in the mass spectrometer will likely involve the loss of small, stable fragments. A common fragmentation pathway for ethyl amines is the loss of a methyl radical (•CH₃) to form a stable iminium ion, which would be the base peak in the spectrum. docbrown.info Other potential fragmentations include the loss of an ethyl group or cleavage of the pyrazine ring.

Table 2: Predicted Fragmentation Pattern for this compound in Mass Spectrometry

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 137 | [C₇H₁₁N₃]⁺• | Molecular Ion |

| 122 | [C₆H₈N₃]⁺ | Loss of methyl radical (•CH₃) |

| 108 | [C₅H₆N₃]⁺ | Loss of ethyl radical (•C₂H₅) |

| 81 | [C₄H₅N₂]⁺ | Fragmentation of the pyrazine ring |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis.spectrabase.comnih.govorgchemboulder.comnist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. docbrown.info The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bond, C-H bonds, C=N and C=C bonds of the pyrazine ring, and C-N bonds.

The N-H stretching vibration of the secondary amine is expected to appear as a single, weak to medium band in the region of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-H stretching vibrations of the alkyl groups will be observed just below 3000 cm⁻¹. The aromatic C-H stretching vibrations of the pyrazine ring will appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring will be found in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aromatic amine will likely be a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.com The N-H wagging vibration, a broad band, is expected in the 910-665 cm⁻¹ region. orgchemboulder.com Vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can provide a more detailed assignment of the observed IR bands to specific molecular motions. researchgate.netdergipark.org.tr

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 (weak-medium) |

| Aromatic C-H Stretch | Pyrazine Ring | > 3000 |

| Aliphatic C-H Stretch | Ethyl and Methyl Groups | < 3000 |

| C=N and C=C Stretch | Pyrazine Ring | 1600 - 1450 |

| C-N Stretch | Aromatic Amine | 1335 - 1250 (strong) |

| N-H Wag | Secondary Amine | 910 - 665 (broad) |

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Structure Determination.nih.govrsc.org

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsional angles of this compound in the solid state. Furthermore, it reveals the packing arrangement of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding. For a related compound, 2-N-methylamino-3-methylpyridine N-oxide, X-ray diffraction revealed an intramolecular N–H···O hydrogen bond and weak C–H···O intermolecular hydrogen bonds that create a two-dimensional network. nih.gov Similar hydrogen bonding patterns involving the amino group and the pyrazine nitrogens could be expected for this compound, influencing its solid-state properties.

Chromatographic Methods for Analysis and Purification

The analysis and purification of this compound rely on advanced chromatographic techniques capable of separating this volatile and reactive compound from complex matrices and isomeric impurities. Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstone analytical methods employed for its characterization.

Gas Chromatography (GC) for Volatile Pyrazine Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds such as this compound and other substituted pyrazines. nih.gov The successful separation and identification of these compounds are highly dependent on the selection of the stationary phase and the use of sensitive detection methods, primarily mass spectrometry (GC-MS).

The analysis of aminopyrazines by GC can be challenging due to their polarity and potential for interaction with the stationary phase. Therefore, the choice of the GC column is critical. Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, are often used for the analysis of alkylpyrazines and can provide good separation for N-substituted aminopyrazines. For more polar analytes, intermediate or polar stationary phases, like those containing polyethylene (B3416737) glycol (wax-type columns), can offer alternative selectivity.

A critical aspect of identifying positional isomers of substituted pyrazines, which often yield similar mass spectra, is the use of retention indices (RI). researchgate.net The retention index is a measure of where a compound elutes relative to a series of n-alkane standards. By comparing the experimentally determined RI value on a specific column to databases or to the analysis of an authentic standard, a higher degree of confidence in the identification of this compound can be achieved.

For the analysis of trace levels of this compound, sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) can be employed to pre-concentrate the analyte from a sample matrix before introduction into the GC-MS system. nih.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of Substituted Pyrazines

| Parameter | Typical Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) |

| Oven Program | Initial temp: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-350 |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the analysis of less volatile or thermally labile compounds, and for the confirmation of the purity and identity of synthesized this compound. rsc.org LC-MS, particularly with tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity.

For aminopyrazines, which are basic compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation technique. The choice of the stationary phase, typically a C18 or C8 column, and the mobile phase composition are critical for achieving good peak shape and resolution. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency and chromatographic performance.

Electrospray ionization (ESI) in the positive ion mode is generally the preferred ionization technique for aminopyrazines, as the basic nitrogen atoms are readily protonated. In the MS/MS mode, the protonated molecule of this compound can be selected as the precursor ion and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach provides excellent selectivity and allows for accurate quantification even in complex matrices.

Table 2: Representative LC-MS/MS Parameters for Aminopyrazine Analysis

| Parameter | Typical Setting |

| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp | 350 °C |

| MS/MS Transition | Specific to this compound (Precursor Ion > Product Ion) |

Note: These parameters are illustrative and would require optimization and validation for the specific analysis of this compound.

Computational Chemistry and Theoretical Investigations of N Ethyl 3 Methylpyrazin 2 Amine Systems

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Methods like Density Functional Theory (DFT) and the ab-initio Hartree-Fock (HF) method are cornerstones of these investigations. nih.govq-chem.com The HF method was a foundational development in quantum chemistry, but it does not fully account for electron correlation. q-chem.comarxiv.org DFT, on the other hand, includes effects of electron correlation at a lower computational cost, making it a widely used tool for studying the electronic structure of molecules. researchgate.netmdpi.com DFT functionals, such as the popular B3LYP, combined with a suitable basis set (e.g., 6-311G(d,p)), are frequently employed to predict a wide range of molecular properties with high accuracy. rsc.org

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of the molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. researchgate.net For N-ethyl-3-methylpyrazin-2-amine, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point, representing a stable equilibrium geometry, is reached. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. While specific data for the title compound is not published, the table below illustrates the kind of geometric parameters that would be determined, based on known values for similar pyrazine (B50134) structures. researchgate.netdtic.mil

Illustrative Optimized Geometric Parameters for this compound This table is for illustrative purposes, showing representative values.

| Parameter | Atoms Involved | Typical Value (DFT/B3LYP) |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.34 Å |

| Bond Length (Å) | C2-N(amine) | 1.37 Å |

| Bond Length (Å) | C3-C(methyl) | 1.51 Å |

| Bond Length (Å) | N(amine)-C(ethyl) | 1.46 Å |

| Bond Angle (°) | C6-N1-C2 | 116° |

| Bond Angle (°) | N1-C2-C3 | 123° |

| Bond Angle (°) | C2-N(amine)-C(ethyl) | 120° |

| Dihedral Angle (°) | C6-N1-C2-N(amine) | ~180° (for planarity) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. rsc.org A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. researchgate.netrsc.org For pyrazine derivatives, these calculations help predict their behavior in chemical reactions. researchgate.net

Illustrative Frontier Orbital Energies for this compound This table is for illustrative purposes, showing representative values.

| Parameter | Typical Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -6.15 | Electron-donating capability |

| E(LUMO) | -0.95 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.20 | Indicates high chemical stability |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to interpret the results of quantum chemical calculations in familiar chemical terms such as bonds, lone pairs, and charge distribution. rsc.org It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The strength of these interactions, particularly hyperconjugative interactions like n→π* (lone pair to antibonding pi orbital) and π→π* (pi bond to antibonding pi orbital), can be quantified by the second-order perturbation energy, E(2). rsc.orgchemrxiv.org

These E(2) values reveal the extent of intramolecular charge transfer and electron delocalization, which are crucial for molecular stability. For this compound, NBO analysis would identify key stabilizing interactions, such as those involving the lone pairs on the nitrogen atoms and the π-system of the pyrazine ring.

Illustrative NBO Analysis: Key Donor-Acceptor Interactions This table is for illustrative purposes, showing representative values.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π(C2-C3) | 25.5 | n → π (Ring delocalization) |

| LP(1) N4 | π(C5-C6) | 22.1 | n → π (Ring delocalization) |

| π(C2-C3) | π(C5-C6) | 18.9 | π → π (Ring resonance) |

| LP(1) N(amine) | π(C2-N1) | 45.2 | n → π (Amine-ring conjugation) |

Potential Energy Surface Scans and Conformational Studies

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org A Potential Energy Surface (PES) scan is a computational method used to explore these conformational changes. q-chem.comvisualizeorgchem.com The scan is performed by systematically varying specific geometric parameters, typically dihedral angles, while optimizing the rest of the molecular geometry at each step. uni-rostock.de

For this compound, the most significant conformational flexibility would involve rotation around the C2–N(amine) bond and the N(amine)–C(ethyl) bond. A PES scan of these dihedral angles would generate a plot of energy versus rotation angle, revealing the lowest-energy conformers (stable arrangements) and the energy barriers for interconversion between them. nih.govresearchgate.net This analysis is crucial for understanding how the molecule's shape influences its interactions and properties.

Natural Population Analysis and Mulliken Atomic Charge Distribution

Understanding the distribution of electron density within a molecule is key to predicting its reactive sites. Population analysis methods assign partial charges to each atom. q-chem.com The Mulliken population analysis is a classic method, though its results can be highly dependent on the choice of basis set. uni-muenchen.dewikipedia.org A more robust and widely preferred method is Natural Population Analysis (NPA), which is based on the NBO framework and provides more stable charge assignments. q-chem.com

For this compound, these calculations would quantify the partial charges on each atom. It is expected that the electronegative nitrogen atoms of the pyrazine ring and the exocyclic amine group would carry a negative partial charge, making them nucleophilic centers. Conversely, the hydrogen atom on the amine group and some carbon atoms would likely bear a positive partial charge, indicating electrophilic sites.

Illustrative Atomic Charge Distribution This table is for illustrative purposes, showing representative values from NPA.

| Atom | Natural Charge (e) | Reactivity Implication |

|---|---|---|

| N1 (pyrazine) | -0.55 | Nucleophilic site |

| N4 (pyrazine) | -0.52 | Nucleophilic site |

| N (amine) | -0.78 | Strongly nucleophilic site |

| H (on amine N) | +0.41 | Acidic proton, electrophilic site |

| C2 (pyrazine) | +0.35 | Electrophilic site |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule in three-dimensional space. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different charge regions. researchgate.netmdpi.com Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. researchgate.net

For this compound, an MEP map would visually confirm the predictions from population analysis. The most negative potential (red) would be concentrated around the lone pairs of the pyrazine and amine nitrogen atoms, highlighting them as the primary sites for hydrogen bonding and electrophilic interactions. chemrxiv.orgrsc.org Regions of positive potential (blue) would likely be found around the amine hydrogen, identifying it as a potential hydrogen bond donor site. The MEP map provides a holistic view of the molecule's electronic surface, offering crucial insights into its intermolecular interactions and chemical reactivity. researchgate.net

Modeling Reaction Pathways and Elucidation of Transition States

The synthesis and reactivity of this compound can be computationally modeled to understand the underlying reaction mechanisms, identify key intermediates, and characterize the transition states that govern the reaction kinetics. Density Functional Theory (DFT) is a powerful tool for these investigations, providing a balance between computational cost and accuracy.

Common synthetic routes to substituted pyrazines that could be modeled for this compound include the condensation of α-dicarbonyl compounds with diamines, followed by oxidation, or the direct amination of a pre-functionalized pyrazine ring. slideshare.netrsc.org For instance, the reaction of a suitable diketone with an ethyl-substituted diamine would be a plausible pathway. Computational modeling of such a reaction would involve:

Locating Reactants, Intermediates, Products, and Transition States: The geometries of all species along a proposed reaction coordinate are optimized to find their lowest energy conformations.

Calculating Reaction and Activation Energies: The energies of the optimized structures are calculated to determine the thermodynamics (reaction energies) and kinetics (activation energies) of each step. This allows for the identification of the rate-determining step.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants, intermediates, and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, a hypothetical reaction pathway for the synthesis of this compound could involve the nucleophilic substitution of a halogenated pyrazine precursor. DFT calculations could elucidate the transition state for this substitution, providing insights into the feasibility and kinetics of the reaction. While specific data for the target molecule is not available, studies on related pyrazine syntheses have successfully employed these methods to map out complex reaction landscapes. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Step in the Synthesis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate | -5.2 |

| Second Transition State | +15.8 |

| Products | -12.7 |

This table is illustrative and does not represent experimentally or computationally verified data for this specific reaction.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers reliable methods for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net These predictions are invaluable for structure elucidation and for confirming the identity of synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted approach for calculating NMR shielding tensors. nih.govimist.mayoutube.comyoutube.com

The process for predicting the NMR spectrum of this compound would involve:

Geometry Optimization: The molecule's 3D structure is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). uniba.skmostwiedzy.pl

NMR Calculation: A GIAO-DFT calculation is performed on the optimized geometry to compute the absolute shielding tensors for each nucleus.

Chemical Shift Calculation: The calculated shielding values (σ_calc) are converted to chemical shifts (δ_pred) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), using the formula: δ_pred = σ_ref - σ_calc. mdpi.com

Recent advancements have also explored the use of machine learning and graph neural networks to improve the accuracy of NMR predictions by learning from large datasets of experimental and calculated spectra. arxiv.org While a specific predicted spectrum for this compound is not published, the methodology is well-established. Below is a hypothetical table of predicted ¹³C and ¹H NMR chemical shifts.

Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift | Atom | Predicted ¹H Chemical Shift |

| C2 | 155.2 | H (N-H) | 5.8 |

| C3 | 148.5 | H (Pyrazine Ring) | 7.9, 8.1 |

| C5 | 135.8 | H (Ethyl CH₂) | 3.4 |

| C6 | 138.1 | H (Ethyl CH₃) | 1.3 |

| Methyl C | 20.5 | H (Methyl) | 2.4 |

| Ethyl CH₂ | 42.7 | ||

| Ethyl CH₃ | 15.1 |

This table is for illustrative purposes only and is based on general trends for similar compounds. Actual values would require specific GIAO-DFT calculations.

Simulation of Intermolecular Interactions in this compound Systems

The physical properties and behavior of this compound in condensed phases are governed by its intermolecular interactions. Computational simulations can provide a detailed picture of these non-covalent forces. The key interactions for this molecule would include:

Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the pyrazine nitrogen atoms can act as hydrogen bond acceptors. nih.govnih.gov These interactions are crucial in determining the crystal packing and solvation properties.

π-π Stacking: The aromatic pyrazine ring can participate in π-π stacking interactions with other pyrazine rings, contributing to the stability of aggregates and crystals.

Molecular Dynamics (MD) simulations are a powerful technique for studying these interactions in dynamic systems. researchgate.netarxiv.org An MD simulation would involve:

Force Field Parameterization: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the potential energy of the system as a function of atomic positions.

System Setup: A simulation box is created containing multiple molecules of this compound, and solvent molecules if desired.

Simulation: The equations of motion are integrated over time to generate a trajectory of the system's evolution.

Analysis: The trajectory is analyzed to extract information about intermolecular distances, angles, and energies, providing insights into the structure and dynamics of the system.

DFT calculations on dimers or larger clusters of this compound can also be used to quantify the strength of specific intermolecular interactions, such as the hydrogen bond energy between two molecules. acs.org

Applications of Pyrazine Derivatives in Advanced Chemical Disciplines

Coordination Chemistry and Ligand Design with Pyrazine (B50134) Cores

The pyrazine core is a well-established motif in coordination chemistry, valued for its ability to act as a bridging ligand between metal centers. This property is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs).

Design of Novel Adsorbent Materials for Gas Capture (e.g., CO2)

The structural rigidity and tunable porosity of materials built from pyrazine-containing ligands make them promising candidates for gas capture applications. Pyrazine-cored covalent organic frameworks (COFs) have been specifically designed and synthesized for CO2 adsorption. rsc.org These materials exhibit good CO2 uptake capacities, which are attributed to the presence of nitrogen atoms in the pyrazine structure that can interact with CO2 molecules. rsc.org Furthermore, metal-organic frameworks (MOFs) incorporating pyrazine derivatives have been investigated for their gas adsorption properties. nih.gov The introduction of functional groups, such as amino groups, into the pores of adsorbent materials is a known strategy to enhance CO2 capture performance through increased affinity. rsc.org While this suggests that a material incorporating N-ethyl-3-methylpyrazin-2-amine could potentially be explored for CO2 capture, no such research has been published.

Pyrazines as Versatile Chemical Building Blocks in Organic Synthesis

Pyrazine derivatives are recognized as valuable building blocks in organic synthesis due to the reactive nature of the pyrazine ring and the ability to introduce a wide range of functional groups.

The presence of both an amino group and alkyl substituents on the pyrazine ring of this compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules. Aminopyrazines can undergo various chemical transformations, including N-alkylation, acylation, and participation in cross-coupling reactions, to generate a diverse array of substituted pyrazine compounds. These compounds, in turn, can serve as precursors for pharmaceuticals, agrochemicals, and functional materials. However, specific examples of the use of this compound as a building block in organic synthesis are not documented in the current scientific literature. The broader class of aminopyrazoles and aminobenzoates are well-documented as important building blocks for bioactive molecules and natural products, highlighting the potential utility of amino-substituted heterocyclic compounds in synthesis. scirp.orgresearchgate.netresearchgate.netcu.edu.egnih.gov

Biosynthetic Formation and Microbial Production Pathways of Pyrazine Compounds

Maillard Reaction as a Significant Biosynthetic Route for Alkylpyrazines

The Maillard reaction is a non-enzymatic browning process that is fundamental to the formation of many flavor and aroma compounds, including a wide variety of pyrazines, during the thermal processing of food. consensus.appnih.gov This complex cascade of reactions occurs between amino compounds (such as amino acids, peptides, or proteins) and carbonyl compounds, typically reducing sugars. consensus.app Alkylpyrazines, which are characterized by their roasted, nutty, and earthy aromas, are a major class of volatile compounds generated through this pathway. nih.govresearchgate.net

The core mechanism for pyrazine (B50134) formation in the Maillard reaction involves the generation of α-aminocarbonyl intermediates. nih.gov These intermediates are formed through several proposed pathways, including the Strecker degradation of amino acids. Subsequently, two of these α-aminocarbonyl molecules condense to form a dihydropyrazine (B8608421) ring, which is then oxidized to the stable aromatic pyrazine. nih.gov The specific type of amino acid and sugar, along with reaction conditions like temperature, pH, and water activity, significantly influences the substitution pattern and yield of the resulting pyrazines. researchgate.netresearchgate.net For instance, studies on model systems have shown that lysine (B10760008) is a highly reactive amino acid, yielding significant amounts of alkylpyrazines. researchgate.net The reaction of dipeptides and tripeptides with glucose has also been shown to produce a variety of pyrazines, indicating that not only free amino acids contribute to their formation. researchgate.net

Microbial Fermentation and Pyrazine Accumulation in Biological Systems

Microbial activity, particularly fermentation, presents a significant biological route for the production of pyrazines under milder conditions than the Maillard reaction. nih.gov A number of microorganisms, including species of Pseudomonas, Streptomycin, and Bacillus, are known to synthesize and degrade pyrazines as part of their metabolic processes. researchgate.net This biological synthesis is of great interest to the food industry as it offers a "natural" production method for flavor compounds. nih.gov Pyrazines produced by microorganisms are not only important for flavor but can also act as signaling molecules. nih.gov

The accumulation of pyrazines in fermented foods is a well-documented phenomenon. For example, various alkylpyrazines are key contributors to the characteristic aromas of fermented products like soybeans (natto) and cocoa beans. nih.govresearchgate.net The specific profile of pyrazines produced can vary significantly depending on the microbial species and even the specific strain used in the fermentation process. nih.gov

Role of Specific Microorganisms (e.g., Bacillus subtilis) in Pyrazine Biosynthesis

Among the various microorganisms capable of producing pyrazines, Bacillus subtilis is one of the most studied. nih.govresearchgate.net Strains of B. subtilis isolated from fermented soybeans (natto) have demonstrated the ability to produce a broad range of alkylpyrazines. nih.gov Research has shown a considerable variation in the type and concentration of pyrazines produced by different B. subtilis strains, indicating strain-specific biosynthetic capabilities. nih.gov

Screening studies have successfully isolated B. subtilis strains with high capacities for producing specific pyrazines. For example, one study isolated a strain (BcP4) that predominantly produced 2-methylpyrazine, 2,3-dimethylpyrazine, and 2,6-dimethylpyrazine, while another strain (BcP21) was a high-capacity producer of 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540), and 2,3,5,6-tetramethylpyrazine. nih.gov This highlights the potential for selecting specific microbial strains for the targeted industrial biosynthesis of desired pyrazine compounds.

Table 1: Examples of Alkylpyrazines Produced by Different Bacillus subtilis Strains

Data sourced from a study on B. subtilis strains isolated from natto. nih.gov

Identification of Biochemical Precursors and Metabolic Pathways (e.g., L-Threonine, Aminoacetone, 2,3-Pentanedione)

The biosynthesis of pyrazines by microorganisms is dependent on the availability of specific precursor molecules. Key precursors include certain amino acids and α-dicarbonyl compounds, which serve as the building blocks for the pyrazine ring and its substituents.

L-Threonine is a crucial precursor, particularly for the formation of methyl-substituted pyrazines. nih.gov The metabolic pathway involves the conversion of L-threonine into aminoacetone . It is proposed that two molecules of aminoacetone can then condense and undergo oxidation to form 2,5-dimethylpyrazine. nih.gov

For the formation of ethyl-substituted pyrazines, such as the 2-ethyl-3,5-dimethylpyrazine (B18607) isomer, a different precursor is required in addition to aminoacetone. Research on B. subtilis has identified 2,3-pentanedione (B165514) as a key intermediate. nih.gov The proposed biosynthetic pathway suggests that 2,3-pentanedione is generated from the metabolism of L-threonine and D-glucose. nih.gov Subsequently, 2,3-pentanedione can be aminated to form intermediates like 2-aminopentan-3-one or 3-aminopentan-2-one. These intermediates then condense with aminoacetone (derived from L-threonine) to form the ethyl- and methyl-substituted pyrazine ring. nih.gov This pathway provides a plausible mechanism for how an ethyl group could be incorporated into a pyrazine structure like N-ethyl-3-methylpyrazin-2-amine, although the specific amination and substitution patterns would differ.

Table 2: Key Precursors and Corresponding Pyrazine Products in Microbial Biosynthesis

Data derived from studies on pyrazine biosynthesis in Bacillus subtilis. nih.gov

Enzymatic Catalysis in Pyrazine Bioproduction

The biosynthesis of pyrazines is not solely a series of spontaneous chemical reactions; it is often mediated by specific enzymes. Enzymatic catalysis offers a high degree of selectivity and efficiency in producing these compounds. nih.govnih.gov

Transaminases (ATAs) , specifically ω-transaminases, have been identified as key enzymes in pyrazine synthesis. nih.govnih.gov These enzymes catalyze the amination of α-diketone precursors to generate α-amino ketones. nih.gov This biocatalytic step is crucial as the α-amino ketones are the direct precursors that dimerize to form the pyrazine ring. nih.gov The use of transaminases allows for regioselective amination, which can control the substitution pattern of the final pyrazine product. nih.gov

Another important enzyme is L-threonine dehydrogenase (TDH) . This enzyme catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate, which is an unstable intermediate that can decarboxylate to form aminoacetone. As discussed, aminoacetone is a fundamental building block for many pyrazines. Therefore, TDH plays a critical role at the start of the biosynthetic pathway from L-threonine.

While the direct enzymatic synthesis of this compound has not been described, the principles of enzymatic catalysis provide a clear path for how such a molecule could be formed. The formation of the pyrazine core would likely involve the condensation of appropriate α-aminocarbonyl precursors, which themselves could be generated via enzymatic transformations. The introduction of the N-ethyl group would likely require a specific N-alkylation step, potentially catalyzed by an uncharacterized enzyme, or could occur through a reaction with an ethyl-group donor.

Table of Compounds Mentioned

Q & A

Q. How does substituent positioning (e.g., ethyl vs. methyl groups) affect the electronic structure and reactivity of pyrazine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.